molecular formula C11H12O4 B052023 3,4-Dimethoxycinnamic acid CAS No. 2316-26-9

3,4-Dimethoxycinnamic acid

Cat. No.: B052023
CAS No.: 2316-26-9
M. Wt: 208.21 g/mol
InChI Key: HJBWJAPEBGSQPR-XQRVVYSFSA-N
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Description

3,4-Dimethoxycinnamic acid is a derivative of cinnamic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is naturally found in coffee beans and is known for its various biological activities .

Mechanism of Action

Target of Action

The primary target of 3,4-Dimethoxycinnamic acid is the prion protein . Prion proteins are involved in several neurodegenerative disorders, and their misfolding can lead to diseases such as Creutzfeldt-Jakob disease and fatal familial insomnia.

Mode of Action

This compound binds potently to the prion protein with a Kd of 405 nM . This binding interaction can influence the protein’s function and potentially prevent its misfolding, thereby mitigating the progression of prion-related diseases.

Biochemical Pathways

This compound exerts anti-apoptotic effects on cells via the ROS-mediated signaling pathway . Reactive Oxygen Species (ROS) are chemically reactive molecules that play a crucial role in cell signaling and homeostasis. By interacting with this pathway, this compound can influence cell survival and death mechanisms.

Pharmacokinetics

The pharmacokinetics of this compound have been studied in humans following coffee consumption . The compound appears in plasma as the free aglycone, with a time to reach the maximum concentration (Cmax) of approximately 0.5 μM being quite rapid (Tmax = 30 min). There is an additional peak at 2-4 hours for several subjects . These findings suggest that this compound is rapidly absorbed in the free form, most likely by passive diffusion in the upper gastrointestinal tract .

Result of Action

The action of this compound results in considerable antioxidant capacity and radical scavenging activity . It has been shown to have an increased anti-inflammatory effect on the reduction of carrageenan-induced rat paw edema . Furthermore, it exhibits a significant decrease in lipidemic indices in Triton-induced hyperlipidemia in rats .

Action Environment

This compound is a cinnamic acid derivative isolated from coffee beans . The environment, including the presence of other compounds and the specific conditions within the coffee bean, may influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxycinnamic acid can be synthesized through the reaction of malonic acid with veratraldehyde in the presence of a base, followed by decarboxylation. The reaction typically involves the use of solvents like ethanol and conditions such as refluxing .

Industrial Production Methods: Industrial production of this compound often involves the esterification of caffeic acid followed by methylation. This method ensures high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3,4-Dimethoxycinnamic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential in treating diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of flavors and fragrances

Comparison with Similar Compounds

  • Ferulic Acid
  • Sinapic Acid
  • Caffeic Acid

Comparison: 3,4-Dimethoxycinnamic acid is unique due to its dual methoxy groups, which enhance its antioxidant capacity compared to other cinnamic acid derivatives. This structural feature also contributes to its higher stability and bioavailability .

Properties

IUPAC Name

(Z)-3-(3,4-dimethoxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-14-9-5-3-8(4-6-11(12)13)7-10(9)15-2/h3-7H,1-2H3,(H,12,13)/b6-4-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWJAPEBGSQPR-XQRVVYSFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2316-26-9, 14737-88-3
Record name 3-(3,4-Dimethoxyphenyl)propenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002316269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Dimethoxycinnamic acid, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014737883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-DIMETHOXYCINNAMIC ACID, (Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EUC2RA0WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Research indicates that 3,4-DMCA can inhibit the fibrillization of α-synuclein in a dose-dependent manner. [] This inhibitory effect is attributed to its presence in coffee extracts. [] Further studies exploring the exact mechanism of interaction are needed.

ANone: Yes, in vitro studies revealed that 3,4-DMCA exhibits the strongest inhibitory potency against tyrosinase among several tested compounds. [] The study suggests that 3,4-DMCA inhibits tyrosinase through a non-competitive mechanism. []

ANone: The molecular formula of 3,4-DMCA is C11H12O4, and its molecular weight is 208.21 g/mol. [, ]

ANone: Yes, 3,4-DMCA and its derivatives have been extensively studied using various spectroscopic methods like GC-MS, FTIR, 1H NMR, and UV-Vis to analyze their structure, purity, and interactions with other molecules. [, , , , , , , , ]

ANone: Research has shown that 3,4-DMCA can serve as an effective matrix for MALDI-MSI due to its favorable UV absorption properties, low matrix-ion interference in the low mass range, and high ionization efficiency for low molecular weight compounds. []

ANone: Yes, molecular docking studies were performed to investigate the interaction between a copper-based complex of 3,4-DMCA and human lysozyme. [] The results suggested that the complex binds moderately with the protein, potentially contributing to its fibrillation suppression activity. []

ANone: Studies investigating the anti-inflammatory and hypolipidemic properties of 3,4-DMCA derivatives revealed that esterification or amidation with various moieties significantly impacts their biological activity. [, ] Additionally, blocking the hydroxyl groups of 3,4-DMCA through methylation was found to alter its activity. []

ANone: Studies on laccase from Lentinus edodes revealed that the enzyme exhibits a high affinity for phenolic compounds containing methoxy groups, including 3,4-DMCA. [] This suggests that the presence of methoxy groups in 3,4-DMCA contributes to its binding affinity with certain enzymes. []

ANone: Early research on 3,4-DMCA focused on its presence in natural sources and its potential role in plant metabolism. One study identified 3,4-DMCA as a product of the biotransformation of other cinnamic acid derivatives in Vanilla planifolia cell cultures. [] This finding suggests its potential role as an intermediate in the biosynthesis of phenolic compounds in plants. []

ANone: The provided research highlights the multidisciplinary nature of 3,4-DMCA research, spanning fields like:

  • Agricultural Chemistry: Investigating its insecticidal and oviposition deterrent effects on pests like Plutella xylostella. []
  • Food Chemistry: Analyzing its presence in coffee extracts and exploring its potential as a natural antioxidant and antibacterial food additive. [, ]
  • Medicinal Chemistry: Evaluating its anti-inflammatory, hypolipidemic, and antioxidant properties, and its potential in preventing amyloid diseases like Parkinson’s. [, , ]
  • Pharmaceutical Sciences: Studying its interactions with proteins like human lysozyme and enzymes like tyrosinase. [, ]

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